1-(3-(2-Chlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one
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Overview
Description
1-(3-(2-Chlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one is a synthetic organic compound that belongs to the indolinone family This compound is characterized by its unique structure, which includes a chlorophenoxy group, a hydroxy group, and an oxopropyl group attached to an indolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2-Chlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Chlorophenoxy Intermediate: The reaction begins with the preparation of the 2-chlorophenoxypropyl intermediate. This is achieved by reacting 2-chlorophenol with an appropriate alkylating agent, such as 3-chloropropanol, under basic conditions.
Indolinone Core Formation: The next step involves the formation of the indolinone core. This can be achieved through a cyclization reaction of an appropriate precursor, such as an aniline derivative, with a suitable carbonyl compound.
Coupling Reaction: The final step is the coupling of the chlorophenoxypropyl intermediate with the indolinone core. This is typically carried out under acidic or basic conditions, depending on the specific reagents used.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(2-Chlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxopropyl group can be reduced to form an alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(3-(2-Chlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(2-Chlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(2-Chlorophenoxy)ethyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one
- 1-(2-(2-Chlorophenoxy)ethyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one
Uniqueness
1-(3-(2-Chlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Properties
IUPAC Name |
1-[3-(2-chlorophenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4/c1-14(23)13-20(25)15-7-2-4-9-17(15)22(19(20)24)11-6-12-26-18-10-5-3-8-16(18)21/h2-5,7-10,25H,6,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDPSAIRMYJVSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=CC=CC=C2N(C1=O)CCCOC3=CC=CC=C3Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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